molecular formula C10H12O B3046298 4-Methylcinnamyl alcohol CAS No. 122058-30-4

4-Methylcinnamyl alcohol

Cat. No.: B3046298
CAS No.: 122058-30-4
M. Wt: 148.2 g/mol
InChI Key: DRXICXADZKJOTI-UHFFFAOYSA-N
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Description

It is a colorless liquid with a pleasant odor and is commonly found in essential oils of various plants

Mechanism of Action

Target of Action

4-Methylcinnamyl alcohol is a derivative of cinnamic alcohol, which is commonly found in the volatile oil of species in the genus Cinnamomum . The primary targets of this compound are D2 dopaminergic receptors . These receptors play a crucial role in the central nervous system, influencing a variety of physiological functions such as mood, reward, and motor control.

Mode of Action

The interaction of this compound with its targets results in sedative and antidepressant-like properties . This interaction is mediated, in part, by the activation of D2 dopaminergic receptors . The activation of these receptors can lead to changes in neuronal signaling and neurotransmitter release, which can ultimately influence behavior and mood.

Biochemical Pathways

It is known that cinnamic alcohol and its derivatives, including this compound, have been associated with anti-inflammatory, antioxidant, and antimicrobial potential . These effects suggest that this compound may influence a variety of biochemical pathways, potentially including those related to inflammation and oxidative stress.

Pharmacokinetics

It is known that the pharmacokinetics of alcohols, in general, involve rapid absorption from the gastrointestinal tract, distribution into the total body water compartment, and elimination primarily through metabolism . The bioavailability of this compound would be influenced by these ADME properties.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential anti-inflammatory, antioxidant, and antimicrobial effects . At the molecular level, these effects could involve changes in gene expression, protein function, and cellular signaling pathways. At the cellular level, these effects could influence cell function, survival, and communication.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other compounds in the environment can influence the action of this compound, potentially through interactions or competition for the same targets.

Biochemical Analysis

Biochemical Properties

4-Methylcinnamyl alcohol interacts with various enzymes, proteins, and other biomolecules. It has been found to display sedative and antidepressant-like properties in in vivo pharmacological tests . These interactions and the nature of these interactions are crucial in understanding the role of this compound in biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are important areas of study . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylcinnamyl alcohol can be synthesized through several methods. One common laboratory method involves the reduction of 4-methylcinnamaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . Another method includes the Grignard reaction, where 4-methylbenzyl chloride reacts with magnesium in the presence of dry ether to form a Grignard reagent, which is then treated with formaldehyde to yield this compound .

Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic hydrogenation of 4-methylcinnamaldehyde. This process typically involves the use of a palladium or nickel catalyst under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Methylcinnamyl alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 4-methylcinnamaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to 4-methylphenylpropanol using strong reducing agents like LiAlH4.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous conditions.

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for esterification reactions.

Major Products Formed:

    Oxidation: 4-Methylcinnamaldehyde.

    Reduction: 4-Methylphenylpropanol.

    Substitution: Various esters and ethers depending on the substituent.

Scientific Research Applications

4-Methylcinnamyl alcohol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.

    Medicine: Research has shown that derivatives of cinnamyl alcohol, including this compound, may have potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.

    Industry: It is used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.

Comparison with Similar Compounds

4-Methylcinnamyl alcohol can be compared with other similar compounds such as cinnamyl alcohol, cinnamaldehyde, and cinnamic acid:

    Cinnamyl Alcohol: Similar structure but lacks the methyl group at the para position.

    Cinnamaldehyde: The aldehyde form of cinnamyl alcohol.

    Cinnamic Acid: The carboxylic acid derivative of cinnamyl alcohol.

Uniqueness: this compound is unique due to the presence of the methyl group, which influences its reactivity and physical properties, making it distinct from its analogs .

Properties

IUPAC Name

(E)-3-(4-methylphenyl)prop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-9-4-6-10(7-5-9)3-2-8-11/h2-7,11H,8H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXICXADZKJOTI-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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